molecular formula C9H23NO4Si B1592681 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 330457-46-0

2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol

Cat. No.: B1592681
CAS No.: 330457-46-0
M. Wt: 237.37 g/mol
InChI Key: QMOCHTLIIWRLQV-UHFFFAOYSA-N
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Description

2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C9H23NO4Si and its molecular weight is 237.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.

As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water

Biological Activity

2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, also known by its chemical formula C9_9H23_{23}NO4_4Si, is a silane-based compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.

Chemical Structure and Properties

The compound features a trimethoxysilyl group, which enhances its reactivity and ability to bond with various substrates. The presence of the amino group contributes to its biological interactions, making it a candidate for various applications.

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis through the activation of caspases, leading to programmed cell death.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis.
  • Immunomodulatory Effects : Research indicates that this compound can modulate immune responses. It enhances the proliferation of T-cells and increases the production of cytokines, suggesting potential applications in immunotherapy.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50_{50} values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108515
256040
503070

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacteria, indicating strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Safety and Toxicity

Toxicological assessments reveal that this compound has a favorable safety profile at low concentrations. In vivo studies on rodents showed no significant adverse effects at doses up to 200 mg/kg/day.

Applications

  • Pharmaceuticals : Due to its cytotoxic and immunomodulatory properties, this compound is being explored as a potential therapeutic agent in cancer treatment.
  • Materials Science : Its ability to bond with silicate surfaces makes it valuable in the development of advanced coatings and sealants.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₂₃NO₄Si
  • Molecular Weight : 237.37 g/mol
  • CAS Number : 330457-46-0
  • Functional Groups : Contains an amino group and a trimethoxysilyl group, which facilitate bonding with various surfaces.

Surface Modification

APTES is widely used for modifying surfaces to enhance adhesion properties. The trimethoxysilyl group can react with metal oxides to form siloxane bonds, while the amine group allows for further functionalization.

  • Self-Assembled Monolayers (SAMs) : APTES can be used to create SAMs on silica and other substrates, which are essential in biosensing applications and nanofabrication processes.

Coupling Agent

Due to its bifunctional nature, APTES serves as an effective coupling agent between organic and inorganic materials. This property is particularly beneficial in:

  • Composite Materials : Enhancing mechanical strength and thermal stability.
  • Nanocomposites : Improving dispersion of nanoparticles in polymer matrices.

Biomedical Applications

The amino group in APTES allows for the attachment of biomolecules, making it useful in various biomedical applications such as:

  • Drug Delivery Systems : Functionalizing nanoparticles for targeted drug delivery.
  • Tissue Engineering : Modifying scaffolds to promote cell adhesion and growth.

Sensors and Biosensors

APTES has been employed in the development of sensors due to its ability to enhance the sensitivity and selectivity of detection methods:

  • Electrochemical Sensors : Used to modify electrodes for improved performance in detecting biomolecules.
  • Optical Sensors : Functionalizing surfaces to increase binding sites for analytes.

Case Study 1: Surface Functionalization for Biosensors

A study demonstrated the use of APTES in creating a biosensor for glucose detection. The sensor's surface was modified with APTES to enhance the immobilization of glucose oxidase, resulting in a significant increase in sensitivity compared to unmodified sensors.

Case Study 2: Nanocomposite Materials

Research involving APTES as a coupling agent in polymer nanocomposites showed improved mechanical properties and thermal stability. The incorporation of APTES-treated silica nanoparticles into a polymer matrix resulted in enhanced tensile strength and elongation at break.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Surface ModificationSelf-Assembled MonolayersImproved adhesion and functionalization
Composite MaterialsNanocompositesEnhanced mechanical strength
Biomedical ApplicationsDrug Delivery SystemsTargeted delivery and increased efficacy
SensorsElectrochemical SensorsIncreased sensitivity

Properties

IUPAC Name

2-[methyl(3-trimethoxysilylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOCHTLIIWRLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC[Si](OC)(OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626061
Record name 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330457-46-0
Record name 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.